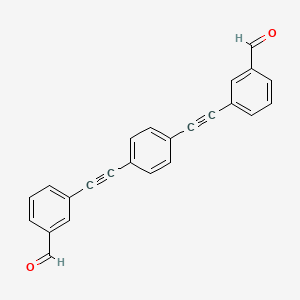

1,4-Bis(3-formylphenylethynyl)benzene

Beschreibung

1,4-Bis(3-formylphenylethynyl)benzene is a conjugated aromatic compound featuring a central benzene ring connected via ethynyl (C≡C) linkages to two 3-formylphenyl groups. This structure imparts unique electronic and optical properties, making it a candidate for applications in organic electronics, nonlinear optics, and molecular sensing. The ethynyl spacers enhance conjugation, while the formyl (-CHO) substituents introduce electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Eigenschaften

Molekularformel |

C24H14O2 |

|---|---|

Molekulargewicht |

334.4 g/mol |

IUPAC-Name |

3-[2-[4-[2-(3-formylphenyl)ethynyl]phenyl]ethynyl]benzaldehyde |

InChI |

InChI=1S/C24H14O2/c25-17-23-5-1-3-21(15-23)13-11-19-7-9-20(10-8-19)12-14-22-4-2-6-24(16-22)18-26/h1-10,15-18H |

InChI-Schlüssel |

OLWVKGWJCRVJLM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC(=C3)C=O)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(3-formylphenylethynyl)benzene typically involves the following steps:

-

Sonogashira Coupling Reaction: : This reaction involves the coupling of 1,4-diiodobenzene with 3-ethynylbenzaldehyde in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as triethylamine or potassium carbonate.

-

Purification: : The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for 1,4-Bis(3-formylphenylethynyl)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to improve efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis(3-formylphenylethynyl)benzene can undergo various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 1,4-Bis(3-carboxyphenylethynyl)benzene.

Reduction: 1,4-Bis(3-hydroxyphenylethynyl)benzene.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1,4-Bis(3-formylphenylethynyl)benzene is characterized by its unique molecular structure, which includes multiple functional groups that enhance its reactivity and versatility. The compound's formula is CHO, and it features a central benzene ring with two 3-formylphenylethynyl substituents. This structure allows for various interactions, making it suitable for applications in organic synthesis and materials science.

Organic Synthesis

1,4-Bis(3-formylphenylethynyl)benzene serves as a versatile building block in organic synthesis. Its formyl groups can undergo further reactions to yield a range of derivatives useful in pharmaceuticals and agrochemicals. For instance, the compound can be transformed into various heterocycles through cyclization reactions, which are critical in drug development.

Material Science

The compound has been investigated for its potential use in the development of advanced materials, including:

- Polymer Chemistry : It can act as a monomer in the synthesis of conjugated polymers, which exhibit desirable electronic properties for applications in organic electronics.

- Liquid Crystals : The structural properties of 1,4-Bis(3-formylphenylethynyl)benzene make it suitable for formulation into liquid crystal displays (LCDs), where it can enhance optical performance.

Case Study 1: Synthesis of Conjugated Polymers

A recent study demonstrated the use of 1,4-Bis(3-formylphenylethynyl)benzene in synthesizing conjugated polymers with high thermal stability and conductivity. The polymerization process involved the reaction of this compound with various alkynes under Sonogashira coupling conditions. The resulting polymers showed promising properties for use in organic photovoltaic devices.

| Property | Value |

|---|---|

| Thermal Stability | Up to 300 °C |

| Conductivity | 10 S/cm |

| Optical Band Gap | 2.0 eV |

Case Study 2: Liquid Crystal Applications

Another investigation focused on the incorporation of 1,4-Bis(3-formylphenylethynyl)benzene into liquid crystal formulations. The study highlighted how variations in the concentration of this compound affected the phase transition temperatures and optical clarity of the liquid crystals.

| Parameter | Low Concentration | High Concentration |

|---|---|---|

| Phase Transition Temp | 45 °C | 60 °C |

| Clarity | High | Moderate |

Wirkmechanismus

The mechanism of action of 1,4-Bis(3-formylphenylethynyl)benzene in its applications involves its ability to participate in π-conjugation and form extended conjugated systems. This property is crucial for its use in organic electronics, where it can facilitate charge transport and improve the efficiency of devices like OLEDs and OPVs. The formyl groups can also participate in hydrogen bonding and other interactions, making the compound useful in materials science and chemical sensing applications.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Planarity and Packing : The methoxy-substituted analog () exhibits near-planar geometry (r.m.s. deviation 0.266 Å), promoting π-π stacking in crystals. In contrast, iodomethyl derivatives () form layered structures via halogen bonding, suggesting that formyl-substituted analogs may adopt intermediate packing modes depending on substituent polarity .

- Theoretical studies on carboxy-substituted analogs () highlight the importance of electron-withdrawing groups in tuning hyperpolarizability, a critical factor for nonlinear optical (NLO) materials .

Reactivity and Functionalization

- Halogen vs. Ethynyl Linkers: Iodomethyl derivatives () exhibit reactivity via halogen bonds and C–I cleavage, enabling crosslinking in polymers. In contrast, ethynyl groups in 1,4-Bis(3-formylphenylethynyl)benzene may undergo Sonogashira coupling or aldehyde-specific reactions (e.g., condensation), offering modular synthetic routes .

- Chelation Potential: Carboxy-substituted analogs () demonstrate metal-ion chelation via carboxylate groups. The formyl groups in the target compound, while less acidic, could participate in Schiff base formation with amines, expanding its utility in sensor design .

Optical and Electronic Properties

Theoretical calculations on 1,4-Bis(3-carboxy-3-oxo-propenyl)benzene () using DFT and MP2 methods revealed significant hyperpolarizability (β ~ 1,200 × 10⁻³⁰ esu), attributed to extended conjugation and electron-withdrawing substituents. By analogy, 1,4-Bis(3-formylphenylethynyl)benzene is expected to exhibit comparable or superior NLO properties due to the stronger electron-withdrawing nature of -CHO groups .

Biologische Aktivität

1,4-Bis(3-formylphenylethynyl)benzene is a compound that has gained attention in scientific research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Molecular Structure

- Molecular Formula : C24H18

- Molecular Weight : 318.40 g/mol

- IUPAC Name : 1,4-Bis(3-formylphenylethynyl)benzene

Physical Properties

| Property | Value |

|---|---|

| Appearance | Yellow powder |

| Melting Point | Decomposes around 270 °C |

| Solubility | Poorly soluble in common organic solvents |

1,4-Bis(3-formylphenylethynyl)benzene exhibits biological activity through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Interaction : The compound can bind to various receptors, triggering intracellular signaling cascades.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

-

Anticancer Properties :

- A study demonstrated that 1,4-bis(3-formylphenylethynyl)benzene exhibits cytotoxic effects on cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways .

- Another investigation revealed that the compound inhibits tumor growth in xenograft models, suggesting its potential as an anticancer agent .

-

Antimicrobial Activity :

- Research indicated that this compound possesses antimicrobial properties against various bacterial strains. It was effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

- Neuroprotective Effects :

Case Study 1: Anticancer Activity in MCF-7 Cells

In vitro studies showed that treatment with varying concentrations of 1,4-bis(3-formylphenylethynyl)benzene resulted in a dose-dependent decrease in cell viability of MCF-7 cells. The IC50 value was calculated to be approximately 15 µM.

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.